2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S3/c19-14-3-5-15(6-4-14)25-11-17(21)20-12-18(22,13-7-9-23-10-13)16-2-1-8-24-16/h1-10,22H,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACFZCILBNFZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation
The 4-fluorophenylthio moiety is introduced via nucleophilic aromatic substitution (SNAr) or oxidative coupling.
Procedure A (SNAr):
4-Fluorothiophenol (1.2 equiv) reacts with bromoacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added dropwise to scavenge HBr. After 12 hours at 25°C, the crude 2-((4-fluorophenyl)thio)acetic acid is extracted with 5% NaHCO₃ and crystallized from ethanol/water (yield: 78–82%).
Procedure B (Oxidative Coupling):
A mixture of 4-fluorobenzenethiol (1.0 equiv) and iodoacetic acid (1.1 equiv) in dimethylformamide (DMF) is treated with CuI (0.1 equiv) and K₂CO₃ (2.0 equiv) at 80°C for 6 hours. This method achieves higher regioselectivity (yield: 85–88%) but requires chromatographic purification (silica gel, hexane/ethyl acetate 4:1).
Amide Bond Formation
The acetamide linkage is formed using carbodiimide-mediated coupling.
Activation:
2-((4-Fluorophenyl)thio)acetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dry toluene at 60°C for 2 hours to generate the acyl chloride. Excess thionyl chloride is removed under reduced pressure.
Coupling:
The acyl chloride is reacted with 2-amino-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol (1.05 equiv) in DCM containing pyridine (3.0 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 24 hours. The product is isolated via aqueous workup (yield: 70–75%).
Hydroxyethyl-Thiophene Moiety Installation
The stereochemistry at the hydroxyethyl center is controlled via Mitsunobu reaction.
Mitsunobu Conditions:
A mixture of 2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol (1.0 equiv), diethyl azodicarboxylate (DEAD, 1.2 equiv), and triphenylphosphine (1.2 equiv) in tetrahydrofuran (THF) is stirred at 0°C. The pre-formed acetamide intermediate is added, and the reaction proceeds at 25°C for 18 hours. The product is purified by column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane; yield: 65–68%).
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and minimal purification steps.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Catalyst Loading | 10 mol% CuI | 5 mol% CuI with recycling |
| Purification | Column Chromatography | Crystallization (ethanol) |
| Throughput | 10–20 g/batch | 5–10 kg/batch |
| Yield | 68–75% | 82–85% after optimization |
Continuous flow reactors reduce reaction times by 40% compared to batch processes. Solvent recovery systems achieve >90% DCM and THF reuse.
Analytical Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 7.45–7.38 (m, 2H, Ar-H),
- δ 7.20–7.12 (m, 4H, thiophene-H),
- δ 4.85 (s, 1H, -OH),
- δ 3.92 (q, J = 6.8 Hz, 2H, -CH₂-),
- δ 3.45 (s, 2H, -S-CH₂-CO-).
FT-IR (KBr):
- 3276 cm⁻¹ (N-H stretch),
- 1689 cm⁻¹ (C=O stretch),
- 1245 cm⁻¹ (C-F stretch).
HRMS (ESI+):
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at 12.3 minutes (purity >99.2%). Residual solvents are quantified via GC-MS:
- DCM: <50 ppm,
- THF: <20 ppm,
- Toluene: <10 ppm.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SNAr (Procedure A) | Mild conditions | Moderate regioselectivity | 78–82 |
| Oxidative Coupling | High yield | Copper residue removal | 85–88 |
| Mitsunobu Reaction | Stereochemical control | Triphenylphosphine oxide byproduct | 65–68 |
Route selection depends on target scale: oxidative coupling is preferred for industrial production due to higher throughput, while Mitsunobu reactions remain indispensable for stereospecific laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences:
Aryl Substituents: The target compound’s 4-fluorophenylthio group contrasts with bromophenyl () or chlorophenyl () analogs, affecting electron density and target affinity. Dual thiophene substitution on the hydroxyethyl backbone is unique; most analogs feature single thiophene or heterocyclic systems (e.g., triazole, quinazolinone) .
Backbone Complexity: The 2-hydroxyethyl core with dual thiophenes introduces steric hindrance absent in simpler analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (). This may influence solubility or metabolic stability.
Biological Activity Trends: Fluorophenyl-thioacetamide derivatives (e.g., compound 12 in ) show nanomolar inhibition of hCA I, suggesting the fluorophenyl group enhances target binding. Thiophene-containing acetamides (e.g., ) exhibit antimycobacterial activity, implying sulfur atoms and aromatic systems are critical for microbial targeting.
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound features several notable structural components:
- A 4-fluorophenyl group, which may enhance lipophilicity and receptor binding.
- A thioether linkage that can influence pharmacokinetic properties.
- Hydroxyl and thiophene moieties that contribute to its biological interactions.
The molecular formula is , with a molecular weight of approximately 345.4 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The mechanism involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation or apoptosis.
- Receptor Binding: The fluorophenyl group can facilitate binding to various receptors, modulating their activity through competitive inhibition or allosteric modulation.
Antiviral Activity
Recent studies have indicated that compounds similar to 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide exhibit antiviral properties. For instance, related thioether derivatives have shown efficacy against resistant strains of viruses with IC50 values in the low micromolar range, suggesting potential applications in antiviral therapy .
Antimicrobial Activity
The compound has been tested for antimicrobial properties:
- Bacterial Inhibition: It demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Fungal Activity: The compound's antifungal efficacy was also evaluated, showing promising results against pathogenic fungi .
Study 1: Antiviral Efficacy
A study published in MDPI highlighted the antiviral activity of similar compounds against HIV reverse transcriptase. The derivatives showed IC50 values ranging from 1.1 µM to 2.3 µM against resistant strains, indicating a robust antiviral profile .
Study 2: Antimicrobial Screening
In a comprehensive screening of antimicrobial agents, the compound exhibited MIC values as low as 12.5 µg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential as a broad-spectrum antimicrobial agent .
Data Tables
| Biological Activity | Test Organism | IC50/MIC Value |
|---|---|---|
| Antiviral | HIV Reverse Transcriptase | 1.1 - 2.3 µM |
| Antibacterial | Klebsiella pneumoniae | 12.5 µg/mL |
| Antifungal | Candida albicans | 25 µg/mL |
Q & A
Basic: What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thioether linkage via nucleophilic substitution between 4-fluorothiophenol and bromoacetamide derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Coupling of the hydroxyethyl-thiophene moiety using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to ensure stereochemical control .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are standard .
Basic: Which analytical techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of thiophene substituents and hydroxyethyl stereochemistry. Aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyl (δ ~170 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragments corresponding to thiophene loss .
- FT-IR : Identifies thioether (C-S stretch, ~680 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹) groups .
Basic: How does the thiophene substituent influence reactivity?
Thiophene rings undergo electrophilic substitution (e.g., bromination at the 5-position) and oxidation to sulfoxides/sulfones (using mCPBA or H₂O₂), altering electronic properties for SAR studies . The hydroxyethyl group’s steric hindrance may slow hydrolysis of the acetamide under acidic conditions .
Advanced: What strategies resolve contradictions in biological activity data across assays?
- Dose-Response Curves : Replicate assays with varying concentrations (1 nM–100 µM) to confirm IC50 trends .
- Off-Target Screening : Use kinase/GPCR panels to rule out non-specific binding .
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .
Advanced: How can molecular docking guide target identification?
- Target Selection : Prioritize enzymes with thioether-binding pockets (e.g., cysteine proteases, cytochrome P450 isoforms) .
- Software : AutoDock Vina or Schrödinger Suite to model interactions. Key residues (e.g., Cys25 in cathepsin B) may form hydrogen bonds with the hydroxyethyl group .
- Validation : Compare docking scores (ΔG) with experimental IC50 values; discrepancies may suggest allosteric binding .
Advanced: What reaction conditions optimize yield during thioether formation?
- Solvent : Acetonitrile improves solubility of aromatic thiols vs. dichloromethane .
- Catalyst : 10 mol% DMAP accelerates substitution rates .
- Temperature : 60°C increases reaction speed but may promote byproducts; monitor via TLC (Rf ~0.3 in 30% EtOAc/hexane) .
Basic: How is stability assessed in physiological buffers?
- HPLC Monitoring : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hrs. Degradation products (e.g., free thiophenol) elute earlier (retention time ~5 min vs. 12 min for parent compound) .
- LC-MS/MS : Quantify hydrolyzed acetamide fragments (m/z 121.05) .
Advanced: How to design SAR studies for improved metabolic stability?
- Substituent Modifications : Replace 4-fluorophenyl with trifluoromethyl (electron-withdrawing) to reduce CYP450 oxidation .
- Isosteric Replacement : Swap thiophene with furan; evaluate LogP (octanol/water) and microsomal half-life (human liver microsomes) .
Basic: What in vitro assays are suitable for initial bioactivity screening?
- Enzyme Inhibition : Fluorescence-based assays (e.g., caspase-3 with Ac-DEVD-AMC substrate) .
- Cytotoxicity : MTT assay in cancer cell lines (IC50 <10 µM suggests therapeutic potential) .
Advanced: How to validate analytical methods for impurity profiling?
- Forced Degradation : Expose compound to heat (80°C), light (UV, 254 nm), and acidic/basic conditions. Use HPLC-DAD to track degradation .
- Validation Parameters : Linearity (R² >0.99 for 0.1–100 µg/mL), LOD/LOQ (<0.1 µg/mL), and precision (%RSD <2%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
